

An In-depth Technical Guide to 5-Ethyl-2,2-dimethylheptane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Ethyl-2,2-dimethylheptane**

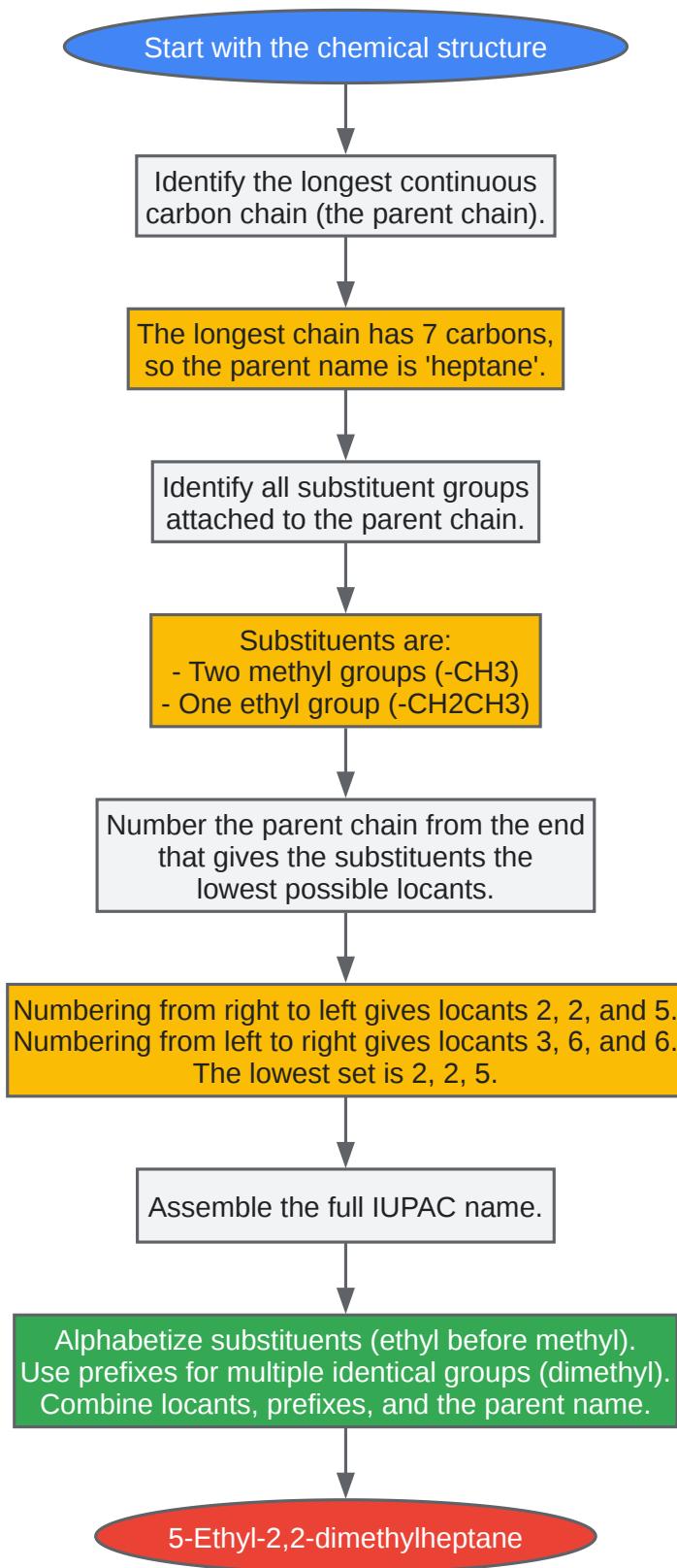
Cat. No.: **B14552282**

[Get Quote](#)

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the aliphatic hydrocarbon **5-Ethyl-2,2-dimethylheptane**. It covers the systematic IUPAC nomenclature, physicochemical properties, predicted spectral data, detailed experimental protocols for its synthesis and analysis, and logical diagrams illustrating key procedural workflows. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, analytical chemistry, and drug development who require a detailed understanding of this branched alkane. All quantitative data is presented in structured tables for clarity and comparative purposes.


Introduction

5-Ethyl-2,2-dimethylheptane is a saturated hydrocarbon with the molecular formula $C_{11}H_{24}$. As a branched alkane, its physical and chemical properties are of interest in various applications, including as a component in fuel mixtures and as a reference compound in analytical chemistry. Understanding its synthesis, purification, and analytical characterization is crucial for its effective use in research and development. This guide aims to consolidate this information into a single, in-depth resource.

IUPAC Nomenclature

The systematic naming of organic compounds follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The correct IUPAC name for the structure in question, **5-Ethyl-2,2-dimethylheptane**, is determined by a logical, step-by-step process.

Logical Workflow for IUPAC Nomenclature of **5-Ethyl-2,2-dimethylheptane**

[Click to download full resolution via product page](#)

Caption: IUPAC naming workflow for **5-Ethyl-2,2-dimethylheptane**.

Physicochemical and Spectral Data

A summary of the key physical, chemical, and predicted spectral properties of **5-Ethyl-2,2-dimethylheptane** is provided below.

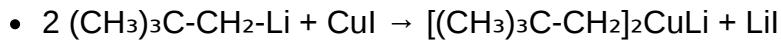
Table 1: Physicochemical Properties of **5-Ethyl-2,2-dimethylheptane**

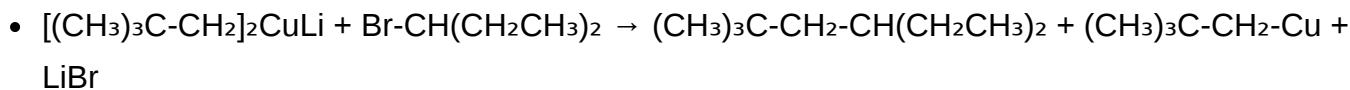
Property	Value	Reference
IUPAC Name	5-Ethyl-2,2-dimethylheptane	-
Molecular Formula	C ₁₁ H ₂₄	[1]
Molecular Weight	156.31 g/mol	[1]
CAS Number	62016-47-1	[2]
Boiling Point	169.4 - 172 °C	[3][4]
Density	0.7405 g/cm ³ (Predicted)	[4]
Refractive Index	1.4159 (Predicted)	[4]

Table 2: Predicted Spectroscopic Data for **5-Ethyl-2,2-dimethylheptane**

Spectroscopy Type	Predicted Data
¹ H NMR (CDCl ₃)	Chemical Shifts (δ , ppm): ~0.85 (s, 9H, C1-H ₃ & 2x -CH ₃ on C2), ~0.88 (t, 6H, ethyl -CH ₃ & another terminal -CH ₃), ~1.1-1.4 (m, 8H, methylene groups), ~1.5 (m, 1H, methine proton on C5)
¹³ C NMR (CDCl ₃)	Chemical Shifts (δ , ppm): ~11.5 (ethyl -CH ₃), ~14.2 (terminal -CH ₃), ~22.9, ~25.5, ~30.0, ~32.5, ~34.0, ~42.0 (methylene and methine carbons), ~30.5 (quaternary carbon at C2)
Mass Spec (EI)	Predicted m/z Fragments: 156 (M ⁺ , very weak or absent), 127 ([M-C ₂ H ₅] ⁺), 99 ([M-C ₄ H ₉] ⁺), 57 (t-butyl cation, likely base peak), 43, 29
Infrared (IR)	Characteristic Absorptions (cm ⁻¹): 2960-2850 (C-H stretch), 1470-1450 (C-H bend, scissoring), 1385-1365 (C-H bend, methyl rock)

Note: NMR and Mass Spec data are predicted based on standard chemical shift values and known fragmentation patterns for branched alkanes. Actual experimental data may vary.


Experimental Protocols


Detailed methodologies for the synthesis and analytical characterization of **5-Ethyl-2,2-dimethylheptane** are presented below.

4.1. Synthesis via Corey-House Reaction

The Corey-House synthesis is a versatile method for forming carbon-carbon bonds and is suitable for preparing unsymmetrical alkanes like **5-Ethyl-2,2-dimethylheptane**.

Reaction Scheme:

Materials:

- 1-bromo-2,2-dimethylpropane (neopentyl bromide)
- Lithium metal
- Copper(I) iodide (CuI)
- 3-bromopentane
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride (NH_4Cl)
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware (oven-dried)
- Inert atmosphere setup (Nitrogen or Argon)

Procedure:

- Preparation of Lithium Dialkylcuprate (Gilman Reagent):
 - In a flame-dried, three-necked flask under an inert atmosphere, add lithium metal (2.2 equivalents) to anhydrous diethyl ether.
 - Slowly add a solution of 1-bromo-2,2-dimethylpropane (2.0 equivalents) in anhydrous diethyl ether to the lithium suspension.
 - After the lithium has been consumed, cool the resulting alkyl lithium solution to 0 °C.
 - In a separate flask, add copper(I) iodide (1.0 equivalent) and cool to 0 °C.
 - Slowly transfer the alkyl lithium solution to the CuI slurry with vigorous stirring to form the lithium di(neopentyl)cuprate solution.

- Coupling Reaction:
 - To the freshly prepared Gilman reagent at 0 °C, add 3-bromopentane (1.0 equivalent) dropwise.
 - Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
- Work-up and Purification:
 - Quench the reaction by slowly adding saturated aqueous NH₄Cl.
 - Separate the ethereal layer and extract the aqueous layer twice with diethyl ether.
 - Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
 - Filter the solution and remove the solvent by rotary evaporation.
 - Purify the crude product by fractional distillation to obtain pure **5-Ethyl-2,2-dimethylheptane**.

4.2. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and quantification of volatile organic compounds like alkanes.

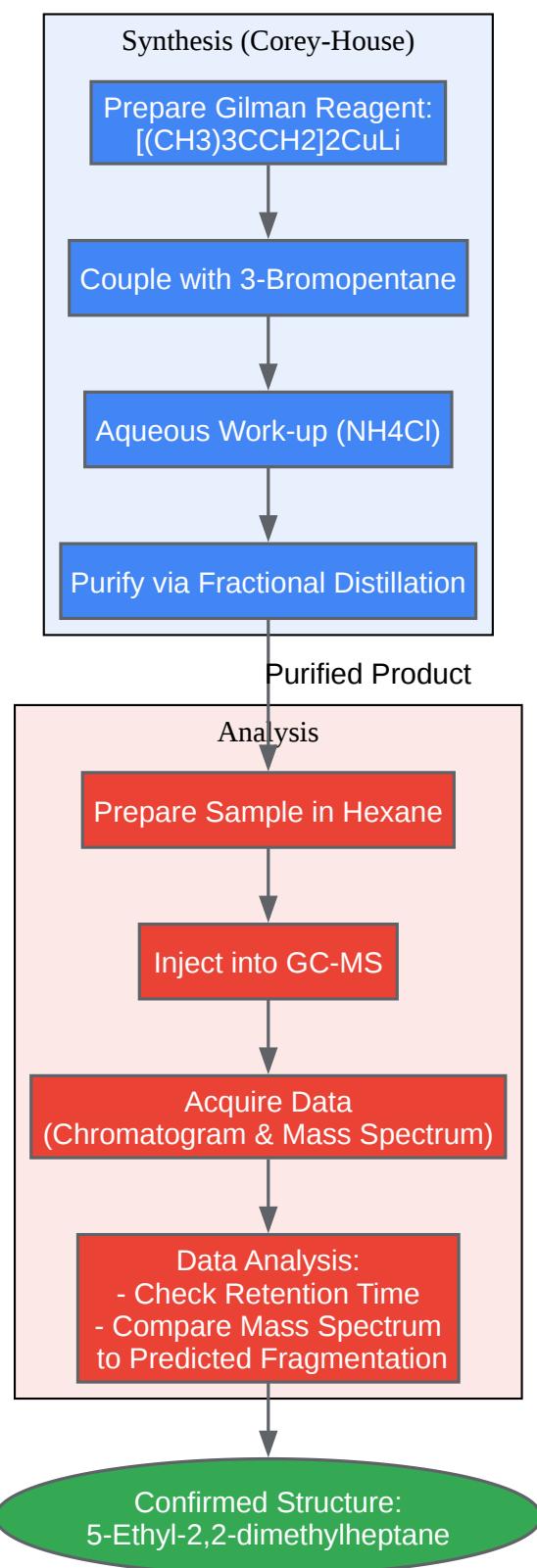
Instrumentation and Parameters:

- Gas Chromatograph: Agilent 7890B or equivalent
- Mass Spectrometer: Agilent 5977B MSD or equivalent
- Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Injector: Split/Splitless, operated in split mode (50:1) at 250 °C.
- Oven Program:

- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 250 °C.
- Hold: 5 minutes at 250 °C.
- MS Parameters:
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range: m/z 40-300.

Sample Preparation:

- Prepare a stock solution of **5-Ethyl-2,2-dimethylheptane** in hexane at a concentration of 1 mg/mL.
- Create a series of dilutions for calibration if quantitative analysis is required.
- Transfer an aliquot of the sample solution to a 2 mL GC vial.


Procedure:

- Inject 1 µL of the prepared sample into the GC-MS system.
- Acquire the data according to the specified parameters.
- Analyze the resulting chromatogram to determine the retention time and the mass spectrum of the eluted peak.
- Compare the obtained mass spectrum with the predicted fragmentation pattern for identification.

Workflow Visualization

The following diagram illustrates a comprehensive workflow from synthesis to final analytical confirmation of **5-Ethyl-2,2-dimethylheptane**.

Experimental Workflow: Synthesis and Analysis

[Click to download full resolution via product page](#)

Caption: Workflow from synthesis to analysis of the target compound.

Conclusion

This technical guide has detailed the fundamental aspects of **5-Ethyl-2,2-dimethylheptane**, from its systematic naming to its synthesis and analysis. The provided tables of physicochemical and predicted spectral data serve as a valuable reference for researchers. The detailed experimental protocols offer practical guidance for the laboratory synthesis and characterization of this and similar branched alkanes. The logical workflow diagrams provide a clear visual representation of the key processes involved. This compilation of information is intended to support and facilitate further research and application of **5-Ethyl-2,2-dimethylheptane** in various scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Ethyl-2,2-dimethylheptane | C11H24 | CID 53428790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-ethyl-2,2-dimethylheptane [webbook.nist.gov]
- 3. 5-ethyl-2,2-dimethylheptane [chemister.ru]
- 4. 2,2-dimethyl-5-ethylheptane CAS#: [m.chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Ethyl-2,2-dimethylheptane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14552282#5-ethyl-2-2-dimethylheptane-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com